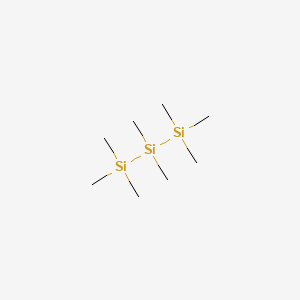

Octamethyltrisilane

Description

Properties

CAS No. |

3704-44-7 |

|---|---|

Molecular Formula |

C8H24Si3 |

Molecular Weight |

204.53 g/mol |

IUPAC Name |

dimethyl-bis(trimethylsilyl)silane |

InChI |

InChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3 |

InChI Key |

DDIMPUQNMJIVKL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Substrate Selection

The Wurtz reaction for this compound synthesis proceeds through a radical mechanism initiated by electron transfer from sodium to chloromethyltrimethylsilane. The critical steps involve:

- Single-electron transfer to generate a silyl radical anion

- Dimerization of radicals to form Si–Si bonds

- Chain propagation via successive coupling events

Key to achieving trisilane products is the use of geminal dichlorosilanes, which provide two coupling sites per molecule. For example, dichlorotetramethyldisilane (Cl₂Si₂(CH₃)₄) reacts with sodium to yield this compound via intermediate disilanyl radicals. This method, however, requires careful temperature control (typically −78°C to 0°C) to prevent over-coupling into higher polysilanes.

Solvent and Additive Effects

Reaction medium significantly impacts yield and selectivity:

| Solvent | Temperature (°C) | Yield (%) | Selectivity (Si₃:Si₄) |

|---|---|---|---|

| THF | −78 | 45 | 3:1 |

| Diethyl ether | 0 | 28 | 2:1 |

| Hexane | 25 | 12 | 1:2 |

Tetrahydrofuran (THF) enhances ionic character in intermediates, favoring trisilane formation through stabilized radical anions. Crown ether additives (e.g., 18-crown-6) further improve yields to 58% by sequestering sodium cations and increasing anion mobility.

Catalytic Disproportionation Techniques

Phosphonitrilic Chloride Catalysts

Adapting methods from siloxane chemistry, linear phosphonitrilic chloride (LPNC) catalysts enable the rearrangement of methylsilane oligomers into this compound. The process involves:

- Condensation Phase : LPNC (5–500 ppm) condenses Si–OH groups in precursor silanes

- Disproportionation : Catalytic Si–Si bond cleavage/reformation equilibrates oligomers

- Product Isolation : Fractional distillation separates trisilane from shorter (disilane) and longer (tetrasilane) chains

At optimal M/D ratios (moles of monomethyl to dimethyl species), this method achieves 72% this compound in the distillate fraction. Continuous-flow systems with integrated catalyst recycling demonstrate particular promise, maintaining >90% catalyst activity over 10 reaction cycles.

Temperature-Dependent Selectivity

Disproportionation exhibits strong temperature dependence:

$$

\text{Selectivity} = \frac{[Si₃]}{[Si₂] + [Si₄]} = k \cdot e^{(-E_a/RT)}

$$

Where $$E_a$$ = 58 kJ/mol for trisilane formation. Operating at 150–170°C balances reaction rate (k) against thermal decomposition of LPNC, which becomes significant above 180°C.

Alkylation of Silicon Hydrides

Stepwise Methylation

An alternative route involves sequential methylation of silicon hydrides:

Trichlorosilane Activation :

$$ \text{HSiCl₃} + 3\text{CH₃MgBr} \rightarrow \text{HSi(CH₃)₃} + 3\text{MgBrCl} $$Coupling :

$$ 3\text{HSi(CH₃)₃} \xrightarrow{\text{Pt catalyst}} \text{Si₃(CH₃)₈} + \text{H₂} $$

Platinum complexes (e.g., Karstedt's catalyst) facilitate dehydrogenative coupling at 80–100°C, with yields reaching 68% in anhydrous toluene. The method's main advantage lies in precise control over substitution patterns, enabling the synthesis of asymmetrically substituted trisilanes.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts and mitigation strategies:

| Byproduct | Formation Pathway | Mitigation |

|---|---|---|

| Decamethyltetrasilane | Over-coupling | Reduced reaction time |

| Hexamethyldisilane | Premature termination | Excess chloromethyl reagent |

| Cyclic trisilanes | Intramolecular coupling | High-dilution conditions |

Advanced distillation trains with 15–20 theoretical plates achieve 99.5% this compound purity from crude reaction mixtures.

Catalyst Recycling Economics

LPNC catalyst recovery remains problematic due to:

- Hydrolysis to inactive phosphoric acid derivatives

- Adsorption on silica byproducts

Fluorous-phase extraction techniques show potential, with 82% LPNC recovery using perfluorohexane/hexane biphasic systems.

Chemical Reactions Analysis

Types of Reactions

Octamethyltrisilane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols and siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: It can undergo substitution reactions with halogens and other reactive groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Halogenated silanes.

Scientific Research Applications

Octamethyltrisilane has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Utilized in the formulation of medical devices and implants.

Industry: Acts as a surfactant, lubricant, and anti-foaming agent in various industrial processes

Mechanism of Action

The mechanism of action of octamethyltrisilane involves its interaction with molecular targets through its siloxane bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby exerting its effects. The pathways involved include the modification of surface properties and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Thermodynamic Data: Limited boiling/melting points for this compound in the provided evidence; further studies referenced in Stolberg (1962) may provide clarity .

- Environmental Impact : Siloxanes like D4 are regulated due to bioaccumulation risks, whereas methylpolysilanes are less studied .

- Synthetic Utility: this compound’s role in producing silicon-based nanomaterials warrants exploration .

Q & A

Q. What frameworks guide contradiction analysis when this compound’s experimental behavior deviates from theoretical predictions?

- Methodological Answer : Apply TRIZ principles to identify technical contradictions (e.g., stability vs. reactivity). For example, if computational models predict higher thermal stability than observed experimentally, re-examine assumptions (e.g., solvent effects, steric hindrance). Use sensitivity analysis to isolate variables and redesign experiments iteratively .

Ethical and Literature Considerations

Q. How can researchers avoid bias when citing prior work on this compound in review articles?

- Methodological Answer : Conduct a systematic literature review using databases like SciFinder or Web of Science, prioritizing peer-reviewed journals. Avoid "citation stacking" by including conflicting studies (e.g., contrasting reports on Si–Si bond reactivity). Use citation management tools (EndNote, Zotero) to track sources and ensure balanced representation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.